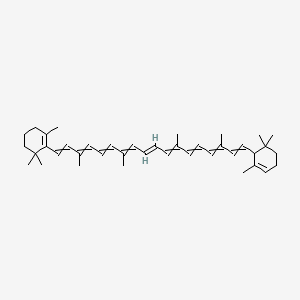
alpha-carotene, (6'R)-isomer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-carotene, (6’R)-isomer, is a naturally occurring carotenoid with a β-ionone ring at one end and an α-ionone ring at the opposite end. It is the second most common form of carotene and is found in various fruits and vegetables, particularly those that are yellow-orange and dark-green . Carotenoids are known for their antioxidant properties and play a crucial role in human health by acting as precursors to vitamin A .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-carotene, (6’R)-isomer, involves the cyclization of lycopene. The process typically includes the use of catalysts such as Lewis acids to facilitate the cyclization reaction. The reaction conditions often require controlled temperatures and inert atmospheres to prevent oxidation and degradation of the compound .
Industrial Production Methods
Industrial production of alpha-carotene, (6’R)-isomer, is primarily achieved through the extraction from natural sources such as carrots, sweet potatoes, and pumpkins. The extraction process involves solvent extraction followed by purification using techniques like high-performance liquid chromatography (HPLC) to isolate the desired isomer .
Chemical Reactions Analysis
Types of Reactions
Alpha-carotene, (6’R)-isomer, undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert alpha-carotene into less oxidized forms.
Isomerization: The compound can undergo cis-trans isomerization under the influence of light or heat.
Common Reagents and Conditions
Oxidation: Common reagents include molecular oxygen, ozone, and peroxides. Conditions often involve mild temperatures and the presence of catalysts.
Reduction: Reagents such as hydrogen gas and metal catalysts (e.g., palladium on carbon) are used under controlled conditions.
Isomerization: Light exposure and thermal conditions are typically employed to induce isomerization.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives, and other oxygenated compounds.
Reduction: Less oxidized forms of alpha-carotene.
Isomerization: Cis and trans isomers of alpha-carotene.
Scientific Research Applications
Alpha-carotene, (6’R)-isomer, has a wide range of scientific research applications:
Chemistry: Used as a standard for analytical techniques such as HPLC and mass spectrometry.
Biology: Studied for its role in photosynthesis and photoprotection in plants.
Medicine: Investigated for its potential in reducing the risk of chronic diseases such as cancer and cardiovascular diseases due to its antioxidant properties.
Industry: Utilized in the food industry as a natural colorant and in dietary supplements for its health benefits
Mechanism of Action
Alpha-carotene, (6’R)-isomer, exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound also acts as a precursor to vitamin A, which is essential for vision, immune function, and skin health. The molecular targets include various enzymes and receptors involved in oxidative stress and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Beta-carotene: Another common carotenoid with two β-ionone rings.
Lycopene: A carotenoid with an open-chain structure and no ionone rings.
Lutein: Contains two hydroxyl groups and is known for its role in eye health.
Zeaxanthin: Similar to lutein but with a different arrangement of double bonds
Uniqueness
Alpha-carotene, (6’R)-isomer, is unique due to its specific structure with one β-ionone ring and one α-ionone ring, which imparts distinct chemical and biological properties. Its ability to act as a precursor to vitamin A and its presence in both yellow-orange and dark-green vegetables make it a valuable compound for both nutritional and industrial applications .
Properties
Molecular Formula |
C40H56 |
|---|---|
Molecular Weight |
536.9 g/mol |
IUPAC Name |
1,3,3-trimethyl-2-[(9E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohex-2-en-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohexene |
InChI |
InChI=1S/C40H56/c1-31(19-13-21-33(3)25-27-37-35(5)23-15-29-39(37,7)8)17-11-12-18-32(2)20-14-22-34(4)26-28-38-36(6)24-16-30-40(38,9)10/h11-14,17-23,25-28,37H,15-16,24,29-30H2,1-10H3/b12-11+,19-13?,20-14?,27-25?,28-26?,31-17?,32-18?,33-21?,34-22? |
InChI Key |
ANVAOWXLWRTKGA-DJUBRPBZSA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=C/C=C/C=C(C)C=CC=C(C)C=CC2C(=CCCC2(C)C)C)C)C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CCCC2(C)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















